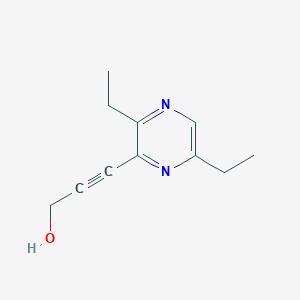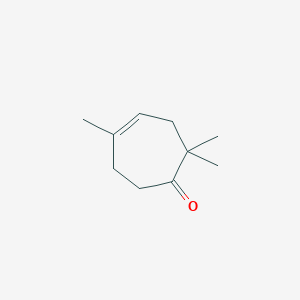
2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide
Overview
Description
2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide, also known as NEP, is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. NEP has a wide range of uses, from being used in the synthesis of other compounds to its potential applications in the medical field.
Scientific Research Applications
Chemical Synthesis
“2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide” is a compound bearing both a leaving group and an electron-withdrawing group . It can be used to synthesize new spiro[cyclopropane-1,4’-pyrazol-3-one] derivatives .
Fungicide Development
This compound has been studied for its potential as a fungicide . Specifically, it has been used to inhibit Rhizoctonia solani, a plant pathogenic fungus . The target and mode of action of this compound against R. solani have been explored, leading to the development of novel fungicides .
Click Chemistry
In the field of click chemistry, this compound has been used in the Huisgen’s CuAAC 1,3-dipolar cycloaddition reaction . This reaction was performed with (prop-2-yn-1-yloxy)naphthalene and 2-azido-N-phenylacetamides to afford the naphthalene-based 1,4-disubstituted-1,2,3-triazole .
Cell Wall Glucan Decomposition and Metabolism
The compound has been found to significantly affect cell wall glucan decomposition and metabolism . This could potentially have implications in the development of treatments for diseases caused by fungi, as many fungi rely on glucans for their cell wall structure .
Cell Membrane Synthesis and Metabolism
Research has shown that the compound significantly impacts cell membrane synthesis and metabolism . This could potentially be used to develop treatments for diseases caused by organisms that rely on these processes .
Oxidoreductase Activity
The compound has been found to significantly affect oxidoreductase activity . Oxidoreductases are enzymes that catalyze oxidation-reduction reactions, and they play a crucial role in the metabolism of many organisms .
properties
IUPAC Name |
2-chloro-N-ethyl-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-3-17(15(18)11(2)16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGICWSFQMDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406606 | |
| Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
CAS RN |
101111-62-0 | |
| Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)


